molecular formula C12H15NO2 B3049472 2-Amino-2-cyclobutyl-2-phenylacetic acid CAS No. 207986-28-5

2-Amino-2-cyclobutyl-2-phenylacetic acid

Cat. No. B3049472
CAS RN: 207986-28-5
M. Wt: 205.25 g/mol
InChI Key: WJDZBYJXQOFJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-phenylacetic acid is a natural compound that has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2), and it exhibits anti-inflammatory activity . It is also an amide, with a molecular weight of 296 .


Synthesis Analysis

The synthesis of 2-Amino-2-phenylacetic acid can be achieved through the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis and Antiviral Properties : 2-Amino-2-cyclobutyl-2-phenylacetic acid derivatives have been synthesized and evaluated for their antiviral properties. For instance, cyclobutyl guanine and adenine nucleoside analogues derived from this compound demonstrated high activity against a range of herpesviruses in vitro (Bisacchi et al., 1991).

Synthesis and Structural Studies

  • Synthesis of γ-Aminobutyric Acid Analogues : This compound has been utilized in the synthesis of γ-aminobutyric acid (GABA) analogues, showcasing its utility in creating structurally constrained amino acids (Kennewell et al., 1982).
  • Characterization of Derivatives : Studies on thio-1,3,4-oxadiazol-2-yl derivatives of 2-amino-2-phenylacetic acid have provided insights into their structural and optical properties, with potential applications in photoelectronic devices (Shafi et al., 2021).

Applications in Resolving Agents

  • Use as a Resolving Agent : Derivatives of 2-amino-2-phenylethanol, prepared from 2-amino-2-phenylacetic acid, have been effectively used as resolving agents for various acids, demonstrating its utility in stereochemical resolution processes (Saigo et al., 1982).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Compounds containing cyclobutane and 1,3-thiazole structures, synthesized from derivatives of this acid, exhibited antimicrobial activities against various bacterial strains and fungi (Koparir et al., 2011).
  • Antitumor Effects : Steroidal derivatives of phenylacetic acid, structurally related to 2-amino-2-cyclobutyl-2-phenylacetic acid, have shown notable antitumor properties in studies, contributing to the understanding of their potential therapeutic applications (Nikolaropoulos et al., 1997).

Electrochemical and Photocatalytic Applications

  • Electrochemical Synthesis of Amino Acids : This compound has been synthesized via the electrochemical reductive amination of keto acids, highlighting its potential in innovative synthesis methods (Jeffery et al., 1978).
  • Photocatalytic Degradation Studies : Research involving derivatives of phenylacetic acid in photocatalytic degradation processes emphasizes the role of these compounds in environmental remediation and pollution control (Martínez et al., 2011).

properties

IUPAC Name

2-amino-2-cyclobutyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZBYJXQOFJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298742
Record name 2-Amino-2-cyclobutyl-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclobutyl-2-phenylacetic acid

CAS RN

207986-28-5
Record name 2-Amino-2-cyclobutyl-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 6
2-Amino-2-cyclobutyl-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.